Guanidine, (2-phenoxyethoxy)-

Description

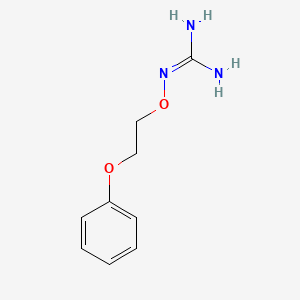

Structure

3D Structure

Properties

CAS No. |

714-20-5 |

|---|---|

Molecular Formula |

C9H13N3O2 |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

2-(2-phenoxyethoxy)guanidine |

InChI |

InChI=1S/C9H13N3O2/c10-9(11)12-14-7-6-13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,10,11,12) |

InChI Key |

KOZRFROHEABTDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCON=C(N)N |

Origin of Product |

United States |

Contextualization of Guanidine Derivatives in Contemporary Chemical Biology

Guanidine (B92328), with its characteristic HNC(NH₂)₂ formula, is more than a simple organic compound; it is a fundamental building block in a vast array of biologically active molecules. wikipedia.org The guanidinium (B1211019) cation, its protonated form at physiological pH, is a key feature that dictates the chemical and physicochemical properties of many compounds of medical interest. wikipedia.orgtandfonline.com This group's high basicity (pKa = 13.6) and ability to form strong, bidentate hydrogen bonds, as well as engage in charge pairing and cation-π interactions, grant it a versatile role in molecular recognition. jocpr.commdpi.com These properties enable guanidine-containing molecules to bind effectively to biological targets such as carboxylates and phosphates found in proteins and nucleic acids. mdpi.com

In contemporary chemical biology, the guanidine moiety is recognized as a "privileged scaffold." researchgate.netresearchgate.net This term denotes a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. Guanidine derivatives are widespread in nature, found in the amino acid arginine, and in a plethora of marine natural products, many of which exhibit potent biological activities. wikipedia.orgmdpi.com Synthetic guanidine derivatives are integral to numerous clinical drugs, with applications spanning a wide therapeutic spectrum. nih.gov They are found in antiviral drugs like Zanamivir, antidiabetic agents such as Metformin, and antibacterial compounds like Streptomycin. jocpr.comresearchgate.netmdpi.com The frequent appearance of the guanidine group in active compounds underscores its importance and sustained relevance in the design and development of novel therapeutic agents and chemical probes. tandfonline.comnih.gov

The functional versatility of guanidine derivatives is a major focus of current research. Scientists are exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents. tandfonline.comresearchgate.net Furthermore, the unique properties of the guanidinium group have been harnessed to create molecular transporters, so-called "guanidinium-rich transporters" (GRTs), which can facilitate the entry of drugs and other cargo into cells, overcoming biological barriers. nih.govnih.gov This ability to enhance cellular uptake opens up new possibilities for drug delivery systems. nih.gov

Historical and Current Significance of Aryloxy and Guanidine Containing Molecular Scaffolds

The molecular architecture of Guanidine (B92328), (2-phenoxyethoxy)- is a hybrid of two significant scaffolds in medicinal chemistry: the guanidine core and the aryloxy group. Understanding the historical and current importance of each provides a framework for appreciating the potential of their combination.

Guanidine Scaffold: The history of guanidine dates back to 1861, when it was first isolated by Adolph Strecker through the degradation of guanine (B1146940) from Peruvian guano. wikipedia.org Its journey from a natural product derivative to a cornerstone of medicinal chemistry has been remarkable. For decades, researchers have synthesized and evaluated guanidine derivatives due to their fascinating chemical features and broad biological activities. nih.gov The guanidine unit is present in numerous natural products, including toxins like saxitoxin (B1146349) and tetrodotoxin, and a vast array of marine alkaloids with complex structures and promising bioactivities. mdpi.comrsc.org

In drug discovery, the guanidine scaffold has been integral to the development of drugs for various diseases. csic.es Examples include antihypertensive agents like guanethidine (B1672426) and antidiabetic drugs like phenformin (B89758). scispace.com The ability of the guanidinium (B1211019) group to interact with biological receptors has made it a key motif in the design of enzyme inhibitors and receptor antagonists. mdpi.comcsic.es Current research continues to leverage the guanidine scaffold for developing new therapeutics, including agents targeting cancer, infectious diseases, and neurological disorders. tandfonline.comresearchgate.net

Aryloxy Scaffold: The aryloxy group, characterized by an aromatic ring linked to an oxygen atom (Ar-O-), is another prevalent scaffold in bioactive molecules. This motif is found in a wide range of natural products and synthetic compounds with diverse pharmacological properties. The presence of the aryloxy group can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov For instance, the aryloxy propylamine (B44156) unit is a feature of some effective antidiabetic agents. nih.govresearchgate.net Furthermore, the phenoxyethoxy moiety, specifically present in the title compound, has been incorporated into 7-(2-phenoxyethoxy)-4(1H)-quinolones, which have been investigated as antimalarial agents. acsmedchem.orgprobes-drugs.org The versatility of the aryloxy scaffold allows it to be a key component in the design of molecules targeting a wide array of biological systems. mdpi.com

The combination of the highly polar, basic guanidine group with the often more lipophilic aryloxy scaffold creates amphipathic molecules with unique properties. This structural hybridization can lead to compounds with enhanced cell permeability and novel biological activity profiles, representing a promising strategy in modern drug design.

Research Trajectories and Future Prospects for Guanidine, 2 Phenoxyethoxy and Its Analogues

Strategies for the Construction of the Guanidine Core

The creation of the guanidine moiety is achievable through several synthetic routes, each with distinct advantages concerning substrate scope, reaction conditions, and atom economy.

Direct Guanylation Reactions of Amines

Direct guanylation involves the reaction of an amine with a guanylating agent. This is a foundational approach to guanidine synthesis. Common guanylating agents include cyanamide (B42294) and its derivatives, as well as S-alkylisothioureas. For instance, the reaction of an amine with cyanamide, often catalyzed by Lewis acids like scandium(III) triflate, provides a direct route to monosubstituted guanidines. This method is particularly useful for substrates soluble in aqueous media. scholaris.ca

Another prevalent method employs protected S-methylisothioureas. These reagents react with amines to furnish guanidines, often requiring subsequent deprotection steps. digitellinc.com The choice of protecting group on the isothiourea can influence the reactivity and the scope of the transformation.

Multi-component Synthesis Approaches to N-Substituted Guanidines

A copper-catalyzed three-component reaction involving cyanamides, arylboronic acids, and amines has been developed for the synthesis of N,N',N''-trisubstituted guanidines. youtube.com This method is operationally simple and proceeds under aerobic conditions, tolerating a wide range of functional groups on the coupling partners. youtube.com Similarly, palladium-catalyzed cascade reactions of azides with isonitriles and amines provide access to various functionalized guanidines in excellent yields. scholaris.ca

Transition Metal-Catalyzed Guanylation Protocols

In recent years, transition metal catalysis has emerged as a highly effective tool for the guanylation of amines, often providing milder reaction conditions and broader substrate compatibility compared to classical methods. organic-synthesis.comgoogle.comsioc-journal.cn A variety of transition metals, including zinc, copper, rhodium, and palladium, have been successfully employed. youtube.comtsijournals.comcymitquimica.com

Catalytic systems based on zinc, such as ZnEt₂, have been shown to be efficient for the addition of amines to carbodiimides. tsijournals.comgoogle.com Copper-catalyzed methods are also prevalent, particularly for N-arylation of guanidines and in multi-component reactions. youtube.com Rhodium catalysts have been utilized in C-H amination reactions to construct cyclic guanidines. cymitquimica.com The catalytic guanylation of amines with carbodiimides is a particularly atom-economical approach, and numerous catalysts based on transition metals, main-group metals, and rare-earth metals have been developed for this transformation.

Table 1: Comparison of Selected Transition Metal Catalysts for Guanylation of Amines with Carbodiimides

| Catalyst System | Amine Substrate Scope | Reaction Conditions | Reported Yields | Reference |

|---|---|---|---|---|

| ZnEt₂ | Aromatic primary amines, secondary amines, heterocyclic amines | Varies with substrate | Good to excellent | tsijournals.comgoogle.com |

| CuCl₂·2H₂O / Bipyridine | Cyclic, acyclic, and sterically demanding amines | Aerobic, K₂CO₃, O₂ | Up to 95% | youtube.com |

| [Rh(COD)Cl]₂ | Arylsulfonamides, amines | Iodobenzene diacetate as promoter | Not specified | organic-synthesis.com |

| Ytterbium triflate | Wide scope of amines | Solvent-free | Good | scholaris.ca |

| Scandium(III) triflate | Various amines | Mild, aqueous conditions | Not specified | scholaris.ca |

Derivatization of Precursor Thioureas and Carbodiimides

Thioureas and carbodiimides are common and versatile precursors for the synthesis of guanidines. digitellinc.com Thioureas can be converted to guanidines through desulfurization and reaction with an amine. This process is often promoted by thiophilic reagents such as heavy metal salts (e.g., HgCl₂) or Mukaiyama's reagent. digitellinc.comtcichemicals.com The use of cyanuric chloride as an activating agent for di-Boc-thiourea offers a less toxic alternative to mercury-based reagents. scholaris.ca Photocatalytic methods using Ru(bpy)₃Cl₂ under visible light have also been developed for the conversion of thioureas to guanidines at room temperature. scholaris.ca

Carbodiimides are highly reactive intermediates that readily undergo nucleophilic attack by amines to form guanidines. nih.govmdpi.com While the direct reaction can require harsh conditions, it is often catalyzed by various metal complexes or promoted by the in situ formation of a more electrophilic species. wikipedia.org For instance, the reaction of N',N'-bis-(Boc)-thiourea with a promoting agent can generate a highly electrophilic bis-Boc-carbodiimide intermediate, which then readily reacts with even unreactive amines. tcichemicals.com

Methodologies for the Introduction and Modification of the (2-phenoxyethoxy) Moiety

The synthesis of the target compound, Guanidine, (2-phenoxyethoxy)-, requires the formation of the (2-phenoxyethoxy)amine precursor, which can then be subjected to one of the guanylation methods described above.

Etherification and Alkylation Reactions for Phenoxyethoxy Chain Incorporation

The key step in forming the (2-phenoxyethoxy) fragment is an etherification reaction. The Williamson ether synthesis is a classic and reliable method for this purpose. byjus.comyoutube.comorganic-synthesis.commasterorganicchemistry.com This reaction typically involves the deprotonation of a phenol (B47542) with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an appropriate electrophile.

To synthesize the precursor 2-(phenoxy)ethan-1-amine, one common strategy involves the reaction of a phenoxide with a 2-haloethanol or ethylene (B1197577) oxide. Subsequent chemical transformations are then required to convert the hydroxyl group into an amine. A more direct approach involves the reaction of a phenoxide with a protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide, followed by deprotection to reveal the primary amine.

An alternative and often high-yielding approach is the Mitsunobu reaction. organic-synthesis.comtcichemicals.commdpi.comwikipedia.orgcommonorganicchemistry.com This reaction allows for the coupling of an alcohol with a pronucleophile, such as a phenol, under mild conditions using a phosphine (B1218219) and an azodicarboxylate (e.g., DEAD or DIAD). For the synthesis of the (2-phenoxyethoxy)amine precursor, 2-aminoethanol (with a protected amine) can be reacted with phenol under Mitsunobu conditions. The reaction proceeds with inversion of configuration at the alcohol carbon.

A plausible synthetic route to 2-(phenoxy)ethan-1-amine is outlined below:

Protection of 2-aminoethanol: The amino group of 2-aminoethanol is first protected, for example, as a phthalimide (B116566), to prevent it from interfering with the subsequent etherification step.

Williamson Ether Synthesis: The protected 2-aminoethanol is then reacted with phenol in the presence of a base (e.g., K₂CO₃ or NaH) to form the corresponding N-protected 2-(phenoxy)ethoxyamine.

Deprotection: The protecting group is then removed (e.g., via hydrazinolysis for a phthalimide group) to yield the desired 2-(phenoxy)ethan-1-amine.

Once 2-(phenoxy)ethan-1-amine is obtained, it can be converted to Guanidine, (2-phenoxyethoxy)- using standard guanylation procedures as detailed in section 2.1.

Table 2: Plausible Synthetic Routes to 2-(Phenoxy)ethan-1-amine

| Reaction Type | Reactants | Key Reagents/Conditions | Intermediate | Reference for General Method |

|---|---|---|---|---|

| Williamson Ether Synthesis | Phenol, N-(2-bromoethyl)phthalimide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-(2-(phenoxy)ethyl)phthalimide | google.comorganic-synthesis.com |

| Mitsunobu Reaction | Phenol, N-Boc-ethanolamine | Triphenylphosphine (PPh₃), DEAD or DIAD | N-Boc-2-(phenoxy)ethan-1-amine | organic-synthesis.commdpi.comwikipedia.org |

| Ring-opening of Oxirane | Phenol, 2-methyloxazoline | Heat (160°C) | N-[2-(phenoxy)-ethyl]-acetamide | google.com |

Functionalization of Phenoxyethoxy Precursors for Guanidine Linkage

The synthesis of guanidines, including those bearing a phenoxyethoxy moiety, typically involves the reaction of an amine with a guanylating agent. researchgate.net Therefore, the primary strategy for synthesizing "(2-phenoxyethoxy)guanidine" is the preparation of a suitable (2-phenoxyethoxy)amine precursor, which is then converted to the final guanidine product.

A common route to the precursor involves nucleophilic substitution reactions. For instance, a (2-phenoxyethoxy) group can be introduced by reacting a hydroxyl-containing molecule with a halide under basic conditions. A relevant example is the synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(2-phenoxyethoxy)quinolin-4-amine, where a key step involves the reaction of a phenol with 2-phenoxyethyl bromide. nih.gov A similar strategy can be envisioned where 2-phenoxyethanol (B1175444) is converted to a suitable leaving group (e.g., a tosylate or halide) and reacted with a protected amine source, or where phenoxide is used to open an N-protected aziridine (B145994) or a related electrophile.

Once the amine precursor, 2-phenoxyethoxyamine, is obtained, it can be converted to the guanidine via several established methods. researchgate.net These methods often employ "guanylating agents" that react with the primary amine to form the guanidine group. researchgate.net Key reagents and strategies include:

S-Alkylisothioureas : Reagents like N,N'-Di-Boc-S-methylisothiourea are widely used. nih.govnih.gov The amine precursor attacks the electrophilic carbon of the isothiourea, displacing the methylthio group. This reaction is often facilitated by a thiophilic metal salt, such as mercury(II) chloride, and a base. researchgate.netmdpi.com The use of protecting groups like Boc (tert-butoxycarbonyl) is common to manage reactivity and facilitate purification. researchgate.net

Pyrazole-1-carboxamidines : To avoid the use of toxic heavy metals, pyrazole-based guanylating agents (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) have been developed. researchgate.netnih.gov These reagents react with primary amines to transfer the pre-formed, protected guanidine group. nih.govnih.gov

Cyanamides : Direct reaction of amines with cyanamide can produce guanidines, although this method can be limited by the reactivity of the substrate. nih.gov

Carbodiimides : These can also serve as precursors for guanidine synthesis through reaction with amines. researchgate.net

The choice of method depends on the complexity of the substrate, desired protecting group strategy, and tolerance for specific reagents like heavy metals. researchgate.netnih.gov

| Guanylation Strategy | Key Reagent Example | Typical Conditions | Reference |

|---|---|---|---|

| From Thioureas | N,N'-Di-Boc-S-methylisothiourea | Primary amine, HgCl₂, Et₃N, in DMF | researchgate.netmdpi.com |

| From Pyrazole-carboxamidines | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Reaction with an orthogonally deprotected amine | nih.govnih.gov |

| From Carbodiimides | Generic Carbodiimide | Reaction with amines | researchgate.net |

Stereoselective and Regioselective Synthesis of Advanced Analogues

The development of advanced analogues of "(2-phenoxyethoxy)guanidine" often requires precise control over the spatial arrangement of atoms (stereoselectivity) and the site of chemical reactions (regioselectivity). Chiral guanidines and their derivatives have become powerful tools in asymmetric synthesis, acting as organocatalysts that can induce high levels of stereocontrol. rsc.org

Stereoselective Synthesis: A powerful method for the stereoselective synthesis of cyclic guanidines is the directed vicinal diamination of unactivated alkenes. nih.gov This approach allows the intact guanidine unit to be delivered to an alkene, guided by a nearby functional group like a hydroxyl or carboxyl group. nih.gov This process can exhibit high levels of stereocontrol, creating defined chiral centers. nih.gov For advanced analogues of "(2-phenoxyethoxy)guanidine" that incorporate an alkene in the backbone, this methodology could be applied to generate cyclic derivatives with high stereoselectivity. The directing group can often be cleaved under mild conditions after the guanidine is installed. nih.gov

Regioselective Synthesis: Regioselectivity is crucial when multiple reactive sites are present in a precursor molecule. For instance, in the synthesis of substituted oxindoles from α-chloroacetanilides, palladium-catalyzed C-H functionalization allows for highly regioselective cyclization. organic-chemistry.org This principle of transition-metal-catalyzed C-H activation can be applied to complex phenoxyethoxy precursors to ensure that the guanidine linkage or other functional groups are introduced at the intended position on an aromatic ring or other scaffold. The choice of ligand and catalyst system is critical for controlling which C-H bond is activated. organic-chemistry.org

The synthesis of polysubstituted piperidine (B6355638) derivatives through pseudo multi-component reactions (MCRs) also highlights methods for achieving regioselectivity, where specific reaction pathways are favored to yield a single major product from multiple starting materials. scribd.com Such strategies could be adapted for creating complex heterocyclic analogues of "(2-phenoxyethoxy)guanidine".

Isotopic Labeling Techniques for Research Applications

Isotopic labeling is an indispensable tool for studying the fate of molecules in biological systems and for elucidating complex reaction mechanisms. Both radioactive and stable isotopes are used to "tag" guanidine-containing compounds.

Radiosynthesis of Guanidine-Based Probes (e.g., 18F-labeling)

For applications in Positron Emission Tomography (PET) imaging, guanidine derivatives can be labeled with positron-emitting radionuclides, most commonly Fluorine-18 (¹⁸F), due to its favorable decay properties. nih.gov The synthesis of ¹⁸F-labeled guanidine probes, such as meta-[¹⁸F]fluorobenzylguanidine ([¹⁸F]MFBG), serves as a key example of these techniques. nih.govacs.org

The radiosynthesis of these probes is typically a multi-step process performed in an automated synthesis module to handle the high radioactivity. nih.gov A common modern approach for introducing ¹⁸F involves nucleophilic substitution on a suitable precursor.

Key synthetic strategies include:

Fluorination of Diaryliodonium Salts : This method involves the thermolysis of a diaryliodonium salt precursor with [¹⁸F]fluoride. nih.govacs.org The subsequent step is typically an acid deprotection to reveal the final guanidine product. nih.gov This approach has been automated and provides clinical-grade [¹⁸F]MFBG in improved yields (e.g., 31% corrected yield) and high radiochemical purity (>99.9%) within an hour. nih.govacs.org

Fluorination of Nitrile Precursors : Another established route starts with a cyano-substituted precursor, such as 3-cyano-N,N,N-trimethylbenzenaminium triflate. nih.govscispace.com The radiosynthesis proceeds in three main steps:

Nucleophilic Fluorination : The cyano-precursor is reacted with [¹⁸F]fluoride to produce an ¹⁸F-labeled benzonitrile. nih.govscispace.com

Reduction : The resulting nitrile is reduced to a primary amine (e.g., using LiAlH₄). nih.govscispace.com

Guanidinylation : The ¹⁸F-labeled amine is then reacted with a guanylating agent to form the final product. nih.gov

Recently, a novel PET tracer, ¹⁸F-PhOG, was synthesized using an organic photoredox-mediated ¹⁸F-deoxyfluorination method, demonstrating the continuous evolution of radiolabeling techniques. snmjournals.org

| Radiotracer | Precursor Type | Synthetic Approach | Reported Yield (Corrected) | Reference |

|---|---|---|---|---|

| [¹⁸F]MFBG | Diaryliodonium Salt | Two-step automated synthesis: thermolysis and acid deprotection. | 31% | nih.govacs.org |

| [¹⁸F]MFBG | Cyano-benzenaminium Triflate | Three-step manual synthesis: fluorination, reduction, and guanidinylation. | 11 ± 2% | nih.govscispace.com |

| ¹⁸F-PhOG | Not specified | Two-step radiosynthesis via organic photoredox-mediated ¹⁸F-deoxyfluorination. | 35.4 ± 3.1% | snmjournals.org |

Stable Isotope Labeling for Mechanistic Elucidation

Stable isotope labeling is a powerful technique used in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) to trace metabolic pathways, quantify analytes, and understand reaction mechanisms without the use of radioactivity. acs.orgbohrium.com Guanidine compounds can be labeled with stable isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) (D). nih.govmedchemexpress.comisotope.com

Synthesis of Labeled Compounds: The synthesis of isotopically labeled guanidines often involves using a labeled reagent from the outset.

Labeled Guanylating Agents : Guanidination can be performed with isotopic isoforms of reagents like O-methylisourea. nih.gov For example, the synthesis of (¹³C)- and (¹⁵N₂)-labeled O-methylisourea sulfate (B86663) allows for the introduction of a tag that is 3 Da heavier than the unlabeled version. nih.gov This enables relative quantification in proteomics and metabolomics studies. nih.gov

Labeled Building Blocks : Commercially available precursors like Guanidine-¹³C,¹⁵N₃ hydrochloride can be used as starting materials in more complex syntheses. medchemexpress.com

Derivatization for Analysis : A method known as benzylic rearrangement stable isotope labeling (BRSIL) uses a labeling reagent, benzil-d₀/d₅, to derivatize guanidino groups. nih.gov This process not only adds a heavy/light tag for quantification but also improves the chromatographic and mass spectrometric properties of the analyte. nih.gov

Applications in Mechanistic Studies: The use of stable isotopes is fundamental to mechanistic elucidation. bohrium.com In metabolic studies, researchers can administer a labeled compound and track its transformation by analyzing biological samples. The mass shift in the resulting metabolites, as detected by MS, provides direct evidence of the metabolic pathway. acs.org For instance, the dual-labeling of proteins with light and heavy isotope versions of a chemical allows for the precise identification of modified peptides in complex mixtures, which is crucial for understanding molecular initiating events in toxicology. oup.com This approach could be used to study how "(2-phenoxyethoxy)guanidine" or its analogues interact with and modify proteins.

Enzyme Inhibition Profiles and Kinetic Mechanisms

Guanidine derivatives have been identified as potent inhibitors of a wide range of enzymes, demonstrating varied mechanisms of action and therapeutic potential across different disease areas.

Certain guanidine analogues exhibit selective inhibitory activity against cysteine proteases, which are crucial virulence factors in various pathogens. researchgate.netnih.gov For instance, the compound LQOF-G6, a N-benzoyl-N'-benzyl-N″-(4-tertbutylphenyl)guanidine, has been shown to be a selective and competitive inhibitor of Leishmania major cysteine protease (LmCPB2.8ΔCTE). nih.gov At a concentration of 20 μM, LQOF-G6 demonstrated approximately 73% inhibition of the enzyme, with a half-maximal inhibitory concentration (IC50) value of 6.0 µM. nih.govnih.gov Notably, this compound showed no significant activity against the mammalian homologues cathepsin L and B, highlighting its selectivity. nih.gov The inhibitory action is influenced by the molecule's conformation, which is stabilized by an intramolecular hydrogen bond, facilitating a strong fit within the enzyme's active site. nih.gov This selective inhibition of a key parasite enzyme underscores the potential for developing guanidine-based compounds as antileishmanial drugs. nih.gov

| Compound/Analogue | Target Enzyme | Inhibition Value (IC50) | Mechanism of Inhibition |

|---|---|---|---|

| LQOF-G6 | Leishmania major Cysteine Protease (CPB) | 6.0 µM | Competitive |

Acid ceramidase (ASAH1) is a lysosomal enzyme that plays a critical role in sphingolipid metabolism by hydrolyzing ceramide into sphingosine (B13886) and a free fatty acid. semanticscholar.org The balance between ceramide and its metabolites is crucial for regulating cellular processes like apoptosis and angiogenesis. semanticscholar.org Inhibition of ASAH1 leads to an accumulation of intracellular ceramide, which can induce apoptosis and block angiogenesis, making it a target for cancer therapy. semanticscholar.orgsemanticscholar.org For example, the ASAH1 inhibitor ceranib-2 has been shown to induce apoptosis in breast cancer cell lines. semanticscholar.org In the context of multiple myeloma, pharmacological inhibition of ASAH1 has been found to reduce tumor growth and re-sensitize resistant cells to proteasome inhibitors. haematologica.org While specific guanidine-based inhibitors of ASAH1 are not detailed in the provided research, the development of inhibitors for this enzyme, such as the 5-fluorouracil (B62378) derivative carmofur, highlights its therapeutic relevance. nih.govbiorxiv.org Targeting ASAH1 can disrupt pathways that promote tumor survival and aggressiveness. nih.gov

Guanidine-containing natural products have demonstrated significant inhibitory activity against cholinesterases, enzymes critical for regulating acetylcholine (B1216132) levels in the nervous system. mdpi.comsigmaaldrich.com Buthutin A, a guanidine alkaloid isolated from the scorpion Buthus martensii Karsch, is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com It displays IC50 values of 7.83 µM for AChE and 47.44 µM for BChE. mdpi.com Kinetic analysis revealed that Buthutin A acts as a mixed-type reversible inhibitor of AChE. mdpi.com This mechanism is supported by docking studies, which show that the compound interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com The inhibition of both AChE and BChE is a therapeutic strategy for conditions like Alzheimer's disease, where enhancing cholinergic transmission may offer cognitive benefits. patsnap.comsemanticscholar.org

| Compound/Analogue | Target Enzyme | Inhibition Value (IC50) | Mechanism of Inhibition |

|---|---|---|---|

| Buthutin A | Acetylcholinesterase (AChE) | 7.83 µM | Mixed-type |

| Butyrylcholinesterase (BChE) | 47.44 µM |

Several imidazol(ine)/guanidine drugs have been evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are therapeutic targets for depression and Parkinson's disease. nih.govscispace.com While many of these compounds are weak inhibitors, some show notable potency and selectivity. nih.gov Guanabenz, for example, inhibits MAO-A with an IC50 value in the micromolar range (4–11 μM). nih.govnih.gov Other related compounds, such as the biguanide (B1667054) phenformin (B89758) and the diamidine pentamidine (B1679287), also act as MAO inhibitors. scispace.com Phenformin is a moderately potent and selective inhibitor of MAO-A (IC50 of 41 µM), whereas pentamidine potently inhibits both MAO-A (IC50 of 0.61 µM) and MAO-B (IC50 of 0.22 µM). scispace.com Kinetic studies have shown that these compounds act as competitive, reversible inhibitors, suggesting a direct interaction with the catalytic site of the MAO enzymes. scispace.com

| Compound/Analogue | Target Enzyme | Inhibition Value (IC50) | Mechanism of Inhibition |

|---|---|---|---|

| Guanabenz | MAO-A | 4–11 µM | Competitive |

| Phenformin | MAO-A | 41 µM | Competitive |

| Pentamidine | MAO-A | 0.61 µM | Competitive |

| MAO-B | 0.22 µM |

Guanidine derivatives, particularly biguanides like phenethylbiguanide, are known to inhibit the mitochondrial respiratory chain, specifically at Complex I (NADH:ubiquinone oxidoreductase). nih.gov Inhibition of Complex I disrupts cellular energy metabolism and can lead to the production of reactive oxygen species. nricm.edu.tw This mechanism is a known target for certain pesticides. nih.gov The accumulation of these compounds within the mitochondria is a key factor in their inhibitory effect on oxygen consumption. nih.gov The selective targeting of mitochondrial Complex I is also implicated in the pathology of certain neurodegenerative conditions, as environmental toxins that inhibit this complex can induce Parkinsonian syndromes in animal models. nricm.edu.tw

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular metabolism and signaling. endocrine-abstracts.orgplos.org NAMPT is a key target in oncology and inflammatory diseases. plos.org Potent NAMPT inhibitors containing a cyanoguanidine moiety have been developed. nih.gov For example, a novel cyanoguanidine-containing inhibitor with a sulfone group (compound 5) demonstrated a biochemical IC50 of 2.5 nM and an A2780 ovarian cancer cell proliferation IC50 of 9.7 nM. nih.gov Further optimization led to another cyanoguanidine compound (compound 15) with high potency and good oral exposure in mice. nih.gov Inhibition of NAMPT can deplete cellular NAD+ levels, leading to an anti-inflammatory effect by reducing the secretion of pro-inflammatory cytokines and protecting against cytokine-mediated cell death. endocrine-abstracts.orgplos.org

| Compound/Analogue Class | Specific Compound | Target Enzyme | Inhibition Value (IC50) |

|---|---|---|---|

| Cyanoguanidines | Compound 5 (sulfone moiety) | NAMPT | 2.5 nM (biochemical) |

| Compound 15 | Potent (specific value not stated) |

Inhibition of Carbonic Anhydrase and Paraoxonase Enzymes

Guanidine-containing compounds have been investigated for their inhibitory effects on various enzymes, including members of the carbonic anhydrase family. Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are crucial for processes like pH regulation and acid-base balance. oatext.comijbc.ir The sulfonamide group is a classic zinc-binding feature found in most established carbonic anhydrase inhibitors (CAIs). researchgate.net

Recent research has explored novel CAIs, including those incorporating a guanidine moiety. A series of benzothiazole-6-sulfonamides incorporating a substituted cyclic guanidine group was synthesized and tested for inhibitory activity against several human (h) CA isoforms. researchgate.net Specifically, imidazoline-substituted sulfonamides demonstrated superior inhibitory activity against hCA II compared to benzimidazoline-substituted analogues, with inhibition constants (Kᵢ) in the nanomolar range. researchgate.net The most effective hCA II inhibitor from this series was a compound with an unsubstituted imidazoline (B1206853) ring (compound 6a ), which had a Kᵢ of 37.6 nM. researchgate.net These findings suggest that the guanidine group, particularly within a cyclic system like imidazoline, can be a key structural feature for potent CA inhibition.

Table 1: Inhibitory Activity of Selected Guanidine-Containing Sulfonamides against Carbonic Anhydrase Isoforms

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |

|---|---|---|

| 6a | hCA II | 37.6 |

| 6b | hCA II | 65.6 |

| 6c | hCA II | 53.8 |

| 7a | hCA II | 84.0 |

| 7b | hCA II | 577.6 |

| 7c | hCA II | 351.1 |

Data sourced from a study on substituted cyclic guanidine incorporated benzothiazole-6-sulphonamides. researchgate.net

Information regarding the direct inhibition of paraoxonase (PON) enzymes by (2-phenoxyethoxy)guanidine or its close analogues is limited in the available scientific literature. Paraoxonase-1 (PON1) is an HDL-associated esterase that plays a role in detoxifying organophosphates and protecting against lipid peroxidation. plos.orgresearchgate.net While various compounds, including certain antineoplastic agents and sulfonamides, have been shown to inhibit PON1 activity, a direct link to simple guanidine derivatives has not been extensively documented. mdpi.com

Other Relevant Enzyme Targets and Their Modulatory Effects

Beyond carbonic anhydrase, guanidine derivatives have been found to modulate other key enzymes. In the context of anti-parasitic activity, one possible mechanism of action for guanidine compounds against Leishmania is the inhibition of enzymes essential for the parasite's survival, such as cysteine proteases (CPs) . mdpi.com Docking studies have suggested that guanidine-peptide bioconjugates interact favorably with CPs and may also target trypanothione reductase , another crucial enzyme in the parasite's antioxidant defense system. mdpi.com

Furthermore, some biguanide derivatives, which are structurally related to guanidines, have been shown to inhibit monoamine oxidase (MAO) . The antidiabetic drug phenformin, a biguanide, acts as a moderately potent and selective inhibitor of MAO-A, with an IC₅₀ value of 41 µM. ahajournals.org This suggests that the guanidine core structure can be adapted to target a range of different enzyme active sites. A novel guanidine-substituted diphenylurea compound was also identified as an inhibitor of the nsp15 endoribonuclease (EndoU) , a crucial enzyme for coronavirus replication. nih.gov

Receptor Interaction and Modulation Studies

Histamine (B1213489) H₂ Receptor Ligand Activity and Selectivity

The guanidine moiety is a key pharmacophoric element in many histamine H₂ receptor antagonists. These antagonists competitively block the action of histamine at the H₂ receptors on gastric parietal cells, thereby inhibiting gastric acid secretion. The development of the first H₂ antagonist, Nα-guanylhistamine, involved converting the side-chain amino group of histamine into a guanidine.

Theoretical models suggest that the protonated guanidinium group anchors the antagonist molecule to a negative site on the receptor. The structural features of guanidine-like compounds, such as cimetidine (B194882) and famotidine, are responsible for their biological activity as antihistamines. Studies on various guanidine derivatives have explored their structure-activity relationships. For instance, pyridine-2-yl guanidines with the best affinity for H₂ receptors were found to form intramolecular hydrogen bonds between the pyridine (B92270) nitrogen and the guanidinium group. In another series, linking H₁R antagonist substructures with tiotidine-type H₂R antagonist moieties produced hybrid compounds with high antagonistic activity at both H₁ and H₂ receptors.

Table 2: Receptor Binding Affinities of Selected Guanidine-like Compounds

| Compound | Receptor Target | Binding Affinity (Kᵢ) (nM) |

|---|---|---|

| Compound 1 (Pyridine-2-yl guanidine derivative) | Histamine H₂ | 138 |

| Compound 2 (Pyridine-2-yl guanidine derivative) | Histamine H₂ | 211 |

| Compound 3 (Phenyl guanidine derivative) | Histamine H₂ | 1480 |

| Compound 4 (Phenyl guanidine derivative) | Histamine H₂ | 742 |

Data derived from a screening of guanidine-like derivatives for adrenergic and histaminergic affinity.

Acid-Sensing Ion Channel (ASIC) Inhibition

Acid-sensing ion channels (ASICs) are neuronal sodium channels activated by extracellular acidification and are involved in pain, fear, and neurodegeneration. Guanidine derivatives have emerged as significant modulators of these channels. The small molecule 2-guanidine-4-methylquinazoline (GMQ) was the first non-proton activator of ASIC3 to be discovered. researchgate.net

GMQ and its analogues can act as gating modifiers and pore blockers of ASICs, often with subtype-specific effects. For example, GMQ induces an alkaline shift in the pH dependence of activation in ASIC3, while causing an acidic shift in ASIC1a. Other derivatives, such as 2-guanidinopyridines, shift the pH dependence of both ASIC1a and ASIC3 to more acidic values. Interestingly, some 2-guanidino-quinolines and -pyridines exhibit a biphasic effect, potentiating ASIC1a currents at lower concentrations while inhibiting both ASIC1a and ASIC3 at higher concentrations. The guanidinium group is a common feature among ASIC modulators, including the well-known blocker amiloride. researchgate.net

Table 3: Modulatory Effects of Guanidine Derivatives on ASIC Subtypes

| Compound Type | ASIC Subtype | Effect on pH Dependence of Activation | Effect on Current |

|---|---|---|---|

| GMQ | ASIC1a | Acidic Shift | Inhibition (at >1 mM) |

| GMQ | ASIC3 | Alkaline Shift | Activation / Window Current |

| 2-Guanidinopyridines | ASIC1a | Acidic Shift | Inhibition |

| 2-Guanidinopyridines | ASIC3 | Acidic Shift | Inhibition |

| 2-Guanidino-quinolines/pyridines | ASIC1a | Acidic Shift | Potentiation (low conc.), Inhibition (high conc.) |

| 2-Guanidino-quinolines/pyridines | ASIC3 | Acidic Shift | Inhibition |

Data synthesized from studies on heteroarylguanidines as allosteric modulators of ASICs. researchgate.net

Molecular Modulation of Key Biological Pathways

Anti-Parasitic Mechanisms of Action (e.g., Antileishmanial)

Guanidine-bearing compounds have demonstrated significant potential as anti-parasitic agents, particularly against various species of Leishmania, the protozoan parasite responsible for leishmaniasis. mdpi.com Studies have evaluated the cytotoxic effects of synthetic guanidine derivatives on both the promastigote and amastigote forms of the parasite.

The mechanisms underlying their leishmanicidal activity are multifaceted. One proposed mechanism involves the induction of apoptosis in the parasite. Guanidine-containing compounds have been shown to cause a significant percentage of cell death by apoptosis in Leishmania infantum amastigotes. Another key mechanism is the induction of oxidative stress. Studies on marine guanidine derivatives showed they alter the levels of reactive oxygen species (ROS) in Leishmania parasites, leading to the depolarization of the mitochondrial membrane. nih.gov

Furthermore, some guanidine derivatives exert immunomodulatory effects on host cells. The antileishmanial activity of certain compounds against Leishmania (Viannia) braziliensis was linked to alterations in the production of nitric oxide (NO), ROS, and various cytokines (TNF-α, IL-12, IL-10) in infected macrophages. This suggests that these compounds may not only target the parasite directly but also modulate the host's immune response to clear the infection.

Table 4: In Vitro Antileishmanial Activity of Selected Guanidine Derivatives

| Compound | Leishmania Species | Parasite Stage | IC₅₀ (µM) |

|---|---|---|---|

| LQOFG-1 | L. (V.) braziliensis | Intracellular Amastigote | 3.65 |

| LQOFG-1 | L. (V.) braziliensis | Promastigote | 4.62 |

| LQOFG-2 | L. infantum | Promastigote | 12.7 |

| LQOFG-2 | L. infantum | Axenic Amastigote | 26.1 |

| LQOFG-6 | L. infantum | Promastigote | 24.4 |

| LQOFG-6 | L. infantum | Axenic Amastigote | 21.1 |

| LQOFG-7 | L. infantum | Promastigote | 23.6 |

| LQOFG-7 | L. infantum | Axenic Amastigote | 18.6 |

Data compiled from studies on the leishmanicidal activity of guanidine derivatives.

Angiogenesis Suppression Pathways

While direct studies on "Guanidine, (2-phenoxyethoxy)-" and its specific effects on angiogenesis suppression pathways are not extensively detailed in the provided search results, the broader class of guanidine-containing compounds has been investigated for anti-cancer properties, which often involve the inhibition of angiogenesis. researchgate.net The development of new blood vessels, or angiogenesis, is a critical process for tumor growth and metastasis.

Further research into related guanidine compounds could provide insights into potential anti-angiogenic mechanisms. For instance, the inhibition of signaling pathways crucial for endothelial cell proliferation, migration, and tube formation are common targets for anti-angiogenic agents.

Antibacterial Activities against Multidrug-Resistant Strains

Guanidine derivatives have demonstrated significant potential as antibacterial agents, particularly against multidrug-resistant (MDR) strains. nih.govasm.orgnih.gov

A notable analogue, isopropoxy benzene (B151609) guanidine (IBG), has shown potent bactericidal activity against various MDR bacteria. nih.govasm.orgnih.gov Mechanistic studies reveal that IBG targets the bacterial cell membrane. nih.govfrontiersin.org It disrupts the cell membrane potential and integrity, leading to membrane damage. nih.govfrontiersin.org Specifically, IBG is thought to trigger cytoplasmic membrane damage by binding to key phospholipid components like phosphatidylglycerol and cardiolipin. asm.org This interaction leads to the dissipation of the proton motive force (PMF), a critical component of bacterial energy metabolism, and a subsequent accumulation of intracellular ATP. asm.orgresearchgate.net

Interestingly, while IBG alone shows strong activity against Gram-positive bacteria, its efficacy against Gram-negative bacteria is significantly enhanced when combined with agents that permeabilize the outer membrane, such as colistin (B93849). nih.govasm.orgnih.gov The combination of IBG and colistin leads to increased outer membrane permeability and an accumulation of reactive oxygen species (ROS), contributing to a synergistic bactericidal effect against MDR Gram-negative pathogens. nih.govasm.org This suggests that guanidine compounds like IBG can act as adjuvants, restoring the susceptibility of resistant bacteria to existing antibiotics. asm.orgnih.gov

Another study highlighted a novel guanidine derivative with an adamantane-1-carbonyl and a 2-bromo-4,6-difluoro-phenyl substituent, which exhibited potent bactericidal activity against a panel of drug-resistant clinical isolates, including those from cystic fibrosis patients. nih.gov This compound, referred to as H-BDF, demonstrated minimum inhibitory concentration (MIC) values that were often superior to standard antibiotics like tobramycin, ceftazidime, and meropenem. nih.gov The halo-phenyl group on the guanidine moiety was identified as being important for its antimicrobial activity. nih.gov

The antibacterial activity of various guanidine-core small molecules has been evaluated against strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) isolates. mdpi.com These studies underscore the promise of guanidine-based compounds as therapeutic alternatives for infections caused by both Gram-negative and Gram-positive bacteria. mdpi.com

Table 1: Antibacterial Activity of Isopropoxy Benzene Guanidine (IBG) against select Multidrug-Resistant Strains

| Bacterial Strain | Type | MIC Range of IBG (μg/mL) | Key Mechanistic Action |

|---|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 0.125–4 | Disrupts cell membrane potential and integrity. frontiersin.org |

| Vancomycin-resistant Enterococci (VRE) | Gram-positive | 1–4 | Disrupts cell membrane potential. semanticscholar.org |

| Multidrug-resistant Escherichia coli | Gram-negative | Inactive alone; synergistic with colistin | In combination with colistin, increases outer membrane permeability and ROS accumulation. nih.govasm.org |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal and Insecticidal Efficacy and Associated Mechanisms

Guanidine-containing compounds have demonstrated a breadth of bioactivities, including antifungal and insecticidal effects. researchgate.netresearchgate.netnih.govnih.gov The structural features of these molecules, particularly the guanidine group, are crucial for their interaction with biological targets. researchgate.net

In the realm of antifungal activity, various guanidine derivatives have been synthesized and evaluated against human-relevant fungal pathogens. nih.govnih.gov These compounds encompass a diverse range of chemical structures, including small molecules, polymers, and natural product analogues. nih.govnih.gov The proposed mechanism for some of these antifungal agents involves targeting the fungal cell membrane. nih.gov Given that fungal cell membranes are negatively charged, the cationic nature of guanidine derivatives allows for electrostatic interactions that can disrupt membrane integrity. nih.gov For example, semisynthetic analogs of α-mangostin incorporating cationic amphiphilic groups, including guanidine, were designed to target fungal membranes. nih.gov Some thiophene-based guanylhydrazones have also shown appreciable antifungal activity. nih.gov

Regarding insecticidal properties, compounds derived from the natural product Galegine, which contains a guanidine structure, have been a source of inspiration for the synthesis of new insecticides. researchgate.net Studies have shown that certain novel hydrocarbylidene nitrohydrazinecarboximidamides exhibit moderate to good insecticidal activities. researchgate.net Furthermore, some guanidine derivatives have displayed potent insecticidal activity against pests like Spodoptera litura and Tetranychus cinnabarinus. researchgate.net The structure-activity relationship studies suggest that the presence of strong electron-withdrawing groups on the phenyl ring can enhance the insecticidal activity of these compounds. researchgate.net

Anti-viral Activities (e.g., HIV-1 Nef Protein Interactions)

The HIV-1 accessory protein Nef is crucial for viral pathogenesis and immune evasion, making it an attractive target for antiretroviral therapy. nih.gov Nef is a non-enzymatic protein that modulates host cell signaling pathways and protein trafficking through interactions with various cellular proteins. nih.gov

Guanidine-based compounds have emerged as potential inhibitors of Nef's functions. nih.govnih.gov Specifically, synthetic analogs of batzelladine and crambescidin alkaloids, which are natural products containing guanidine motifs, have been shown to disrupt the interactions of Nef with several of its cellular ligands, including p53, actin, and the p56lck kinase. nih.govnih.gov The inhibitory concentrations (IC50) for these interactions were found to be in the low micromolar range. nih.gov

The conserved bicyclic or tricyclic guanidine core of the most effective inhibitors suggests that this structural element is vital for their activity against Nef. nih.gov It is proposed that the guanidine unit could form bidentate hydrogen bonds with a functional group on the Nef protein, such as a carboxylate side chain, thereby disrupting its protein-protein interactions. nih.gov By interfering with Nef's ability to bind to its cellular partners, these guanidine analogs can inhibit key viral processes. For instance, the interaction of Nef with p56lck is involved in the downregulation of CD4, a critical receptor for HIV entry. nih.gov

While the in vitro efficacy of these guanidine alkaloid analogs is promising, their development as therapeutic agents has been hampered by cytotoxicity observed in cellular assays. nih.gov Nevertheless, they serve as important proof-of-concept molecules for targeting a novel HIV vulnerability and provide valuable leads for the design of future anti-HIV drugs. nih.gov

Table 2: Inhibition of HIV-1 Nef Protein Interactions by Guanidine Alkaloid Analogs

| Nef-Interacting Protein | Function of Interaction | Inhibitory Effect of Guanidine Analogs |

|---|---|---|

| p53 | Blocks p53-mediated apoptosis. nih.gov | Disrupts Nef-p53 interaction. nih.gov |

| Actin | Influences subcellular localization of Nef. nih.gov | Disrupts Nef-actin interaction. nih.gov |

Hypoxia-Inducible Factor 1α (HIF-1α) Protein Stabilization Inhibition

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia). frontiersin.orgmdpi.com Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. frontiersin.orgplos.org However, under hypoxic conditions, HIF-1α is stabilized, leading to the activation of genes involved in processes such as angiogenesis and glucose metabolism, which are often co-opted by cancer cells to promote their survival and growth. frontiersin.orgmdpi.com Therefore, inhibiting HIF-1α stabilization is a promising strategy for cancer therapy. mdpi.com

While direct evidence for "Guanidine, (2-phenoxyethoxy)-" as a HIF-1α inhibitor is not present in the provided search results, the broader chemical space of small molecules has been explored for this activity. The mechanisms of HIF-1α stabilization and its inhibition are complex. A functional mitochondrial electron transport chain is known to be necessary for the stabilization of HIF-1α in hypoxia. nih.gov Inhibitors of mitochondrial complex III, for example, can prevent the hypoxia-dependent stabilization of HIF-1α. nih.gov

Inhibitors of HIF-1α can act through various mechanisms, including:

Inhibiting HIF-1α protein synthesis: Some DNA damaging agents have been shown to inhibit the translation of HIF-1α. plos.org

Promoting HIF-1α degradation: Certain compounds can enhance the degradation of HIF-1α, even under hypoxic conditions. researchgate.net

Disrupting the interaction with co-activators: The transcriptional activity of HIF-1 requires the recruitment of co-activators like p300/CBP. plos.org Compounds that block this interaction can inhibit HIF-1-mediated gene expression. plos.org

Given the diverse biological activities of guanidine compounds, it is plausible that certain analogues could be developed to target the HIF-1α pathway.

Investigations into Oxidative Stress Induction by Guanidine Scaffolds

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, can lead to cellular damage. nih.govplos.org The role of guanidine-containing compounds in modulating oxidative stress is multifaceted.

Some guanidine derivatives have been shown to induce oxidative stress as part of their mechanism of action. For instance, the combination of isopropoxy benzene guanidine (IBG) and colistin was found to increase the accumulation of ROS in bacteria, contributing to its bactericidal effect. nih.govasm.org In another context, the guanidine-reactive agent phenylglyoxal (B86788) was shown to induce DNA damage and cancer cell death, an effect that was partially linked to oxidative stress, as it could be mitigated by the antioxidant catalase. nih.gov

Conversely, the guanidine scaffold itself can be susceptible to oxidative modification. Studies on Homer scaffolding proteins, which are involved in organizing signaling complexes, have shown that oxidative stress can lead to the cross-linking of these proteins through disulfide bond formation, affecting their solubility and function. nih.govplos.org

Furthermore, some compounds containing guanidine moieties are being investigated for their potential to protect against oxidative stress. However, other guanidine-containing substances, such as the disinfectant polyhexamethylene guanidine phosphate (B84403) (PHMG-p), have been shown to increase the formation of stress granules and induce cell death under conditions of oxidative stress and viral infection in lung organoid models. researchgate.net This indicates that the effect of guanidine scaffolds on oxidative stress is highly dependent on the specific chemical structure and the biological context.

Structure Activity Relationships Sar of Guanidine, 2 Phenoxyethoxy Derivatives

Elucidating the Criticality of the Guanidine (B92328) Functional Group for Biological Efficacy

The guanidine group is a key structural feature in many medically significant compounds, defining their chemical and physicochemical properties. tandfonline.comsci-hub.se This functional group is integral to a wide array of therapeutic agents used for treating a multitude of diseases. tandfonline.comsci-hub.senih.gov Its presence is also noted in naturally occurring compounds, such as in the side-chain of the amino acid arginine, where it plays a role in enzyme interactions. researchgate.netscispace.com

Role of Cationic Character and Multidentate Binding Capabilities

The guanidine group is characterized as an organic superbase. sci-hub.se Upon protonation, the resulting guanidinium (B1211019) cation exhibits remarkable stability due to resonance, a phenomenon sometimes referred to as Y-aromaticity. sci-hub.se This cationic nature is fundamental to its biological activity. The guanidinium group's unique "fork-like" structure allows it to form strong, non-covalent interactions, particularly through hydrogen bonding and charge pairing with anions like carboxylates and phosphates. sci-hub.se

This ability to engage in multidentate binding is a key aspect of its function. researchgate.net For instance, the guanidinium cation can act as a bridge between two carboxylate ions, reducing electrostatic repulsion and stabilizing their interaction. nih.gov This has significant implications for how guanidine-containing molecules interact with biological targets such as proteins. researchgate.netnih.gov The multidentate structure of the guanidinium group leads to a variety of possible conformations, including "tweezer-like" arrangements where it can effectively trap anions. researchgate.net

Influence on Target Enzyme Active Site Interactions and Specificity

The guanidine moiety is a common feature in the active sites of various enzymes. researchgate.net Its ability to form strong intermolecular hydrogen bonds and create highly polar regions is crucial for these interactions. researchgate.net The cationic guanidinium group can interact strongly with acidic amino acid residues, such as aspartate and glutamate, within an enzyme's active site. researchgate.netnih.gov

Systematic Structural Modifications of the (2-phenoxyethoxy) Moiety

Systematic modifications of the (2-phenoxyethoxy) portion of the molecule are crucial for understanding and optimizing its biological activity. These modifications involve altering the phenyl ring, the ether linkage, and the alkyl chain.

Impact of Phenyl Ring Substitution Patterns on Activity

The substitution pattern on the phenyl ring of the (2-phenoxyethoxy) moiety can significantly influence the biological activity of the resulting derivatives. The introduction of various substituents allows for the exploration of electronic, lipophilic, and steric effects. mdpi.com

For example, in a series of quinoline (B57606) derivatives, substituting a phenyl ring with a 3-chloro-4-fluoro group led to potent activity against certain bacteria. nih.govusf.edu Further modifications, such as adding a p-isopropyl group to the phenyl ring, maintained potent activity against some strains while moderately decreasing it against others. nih.govusf.edu Ortho-position substitutions have also been shown to result in potent activity. nih.govusf.edu In another study on benzodiazepine (B76468) receptor ligands, the elimination of an electronegative substituent on the phenoxy ring was found to reduce anticonvulsant activity. science.gov These findings underscore the importance of the electronic properties and placement of substituents on the phenyl ring for tuning biological efficacy.

Conformational Analysis and Flexibility in Ligand-Target Recognition

The interaction between a ligand, such as a derivative of Guanidine, (2-phenoxyethoxy)-, and its biological target is a dynamic process heavily influenced by the conformational flexibility of both molecules. The guanidine group, a key feature of this compound, is capable of forming strong hydrogen bonds and electrostatic interactions, which are crucial for molecular recognition. semanticscholar.orgresearchgate.net

The flexibility of the (2-phenoxyethoxy) side chain allows the molecule to adopt various conformations, enabling it to fit optimally into a binding pocket. This adaptability is critical for overcoming potential steric clashes and maximizing favorable interactions. semanticscholar.org Molecular dynamics simulations on related guanidine-binding systems, such as the guanidine-II riboswitch, have shown that the binding pocket itself can undergo conformational changes upon ligand binding. semanticscholar.org In the absence of a ligand, the binding site may exist in a collapsed or alternative conformation. semanticscholar.org The entry of the guanidinium group can stabilize an open, receptive conformation, demonstrating a coupled binding and conformational selection mechanism. semanticscholar.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgijnrd.org This approach is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. frontiersin.orgfrontiersin.org

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model is a systematic process that involves compiling a dataset of compounds with known biological activities, calculating various molecular descriptors, and using statistical methods to build and validate a regression or classification model. frontiersin.orgnih.gov

For derivatives of guanidine, researchers have successfully developed QSAR models to predict various biological activities. scielo.org.zaajol.info A common approach is Multiple Linear Regression (MLR), where a linear equation is derived to correlate the activity with the most relevant descriptors. scielo.org.zascipublications.com For instance, a QSAR study on a series of guanidine derivatives identified a model for predicting sweetness. scielo.org.zaajol.info

Modern approaches often employ more sophisticated machine learning algorithms to handle complex, non-linear relationships between structure and activity. frontiersin.orgnih.gov These can include:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. frontiersin.org

Support Vector Machines (SVM): A powerful method for classification and regression that finds an optimal hyperplane to separate data points. frontiersin.org

Gradient Boosting Models (e.g., XGBoost, LightGBM): These models build a series of weak predictive models, typically decision trees, in a sequential manner, with each new model correcting the errors of the previous one. frontiersin.orgnih.gov

The reliability of these models is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated correlation coefficient (rCV²). scielo.org.zascipublications.com A high R² value indicates a good fit of the model to the data. frontiersin.orgscielo.org.za For example, a QSAR model for guanidine derivatives developed to predict sweetness achieved an R² value of 0.7445 with a single descriptor. scielo.org.za The addition of a second descriptor improved the model, yielding an R² of 0.7638. scielo.org.za

Table 1: Example of a QSAR Model for Sweetness in Guanidine Derivatives scielo.org.za

| Model Equation | R² | rCV² | Descriptors Used |

| PS1 = 0.0662 x MR - 1.9468 | 0.744 | 0.703 | Molar Refractivity (MR) |

| PS2 = 0.0541 x MR + 0.0133 x SASA - 2.8891 | 0.763 | 0.694 | Molar Refractivity (MR), Solvent Accessibility Surface Area (SASA) |

PS = Predicted Sweetness

Identification of Key Physicochemical Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. ijnrd.orgnih.gov The selection of appropriate descriptors is crucial for building a predictive model. frontiersin.org For guanidine-containing compounds, several classes of descriptors have been shown to be important. scielo.org.zaajol.info

These descriptors can be broadly categorized as:

Physicochemical Properties: These describe attributes like lipophilicity (logP), electronic effects, and steric bulk. ijnrd.orgslideshare.net

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and branching. frontiersin.org

Constitutional Descriptors: These reflect the basic composition of the molecule, such as molecular weight and atom counts. nih.gov

Electronic Properties: These include descriptors like ionization potential and dipole moment, which are critical for understanding how a molecule will interact with charged or polar environments. frontiersin.orgnih.gov

In a QSAR study of guanidine derivatives, Molar Refractivity (MR) and Solvent Accessibility Surface Area (SASA) were identified as key descriptors for predicting sweetness. scielo.org.zaajol.info MR is a measure of the total polarizability of a molecule and is related to its volume and London dispersion forces, while SASA quantifies the surface area of the molecule accessible to a solvent, which is relevant for interactions with a biological target. scielo.org.zaajol.info

Table 2: Common Physicochemical Descriptors in QSAR Studies frontiersin.orgijnrd.orgnih.gov

| Descriptor Category | Example Descriptors | Description |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a compound, affecting its ability to cross cell membranes. |

| Electronic | Ionization Potential, Dipole Moment, Hammett constants | Describe the electronic distribution, charge, and ability to participate in electrostatic interactions. |

| Steric/Topological | Molar Refractivity (MR), Molecular Weight (MW), Wiener Index | Relate to the size, shape, and volume of the molecule, influencing its fit into a binding site. |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Quantifies the potential for forming hydrogen bonds, a key interaction in biological systems. |

| Conformational | Solvent Accessibility Surface Area (SASA) | Describes the accessible surface of a molecule, relevant for ligand-receptor interactions. |

The identification of such key descriptors not only allows for the prediction of activity but also provides valuable insights into the mechanism of action, guiding the rational design of new, more potent derivatives of compounds like Guanidine, (2-phenoxyethoxy)-. frontiersin.org

Molecular Interactions and Advanced Computational Studies

Ligand-Target Binding Characterization and Biophysical Analysis

The study of how a ligand, such as Guanidine (B92328), (2-phenoxyethoxy)-, binds to its biological target is fundamental to understanding its function. This involves a multifaceted approach using various biophysical techniques to characterize the nature of the interaction.

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for probing the molecular vibrations of a compound and can be used to infer information about its interactions. For guanidine-containing molecules, FTIR spectra are highly diagnostic of their coordination and binding states. The characteristic vibrations of the guanidinium (B1211019) group, particularly the C=N stretching and N-H bending modes, are sensitive to changes in their chemical environment.

Upon binding to a target, shifts in the vibrational frequencies of these groups can indicate the formation of hydrogen bonds or coordination with metal ions. For instance, a comparison of the FTIR spectra of a free guanidine derivative with its metal complex would reveal changes in peak positions and intensities, providing evidence of coordination. While specific FTIR data for Guanidine, (2-phenoxyethoxy)- is not available, analysis of related guanidine compounds shows that complexation can lead to tautomeric shifts, which are observable in the infrared spectrum nottingham.ac.uk.

Table 1: General FTIR Vibrational Modes for Guanidine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3100-3500 | Stretching vibration of the amine groups. |

| C=N Stretch | 1600-1680 | Stretching vibration of the imine double bond. |

| N-H Bend | 1550-1650 | Bending vibration of the amine groups. |

Note: The exact wavenumbers can vary depending on the specific substituents and the molecular environment.

Understanding the kinetics and thermodynamics of a binding event provides a complete picture of the interaction's speed, strength, and the forces driving it. Kinetic studies focus on the rates of association and dissociation of the ligand-target complex, while thermodynamic analysis quantifies the binding affinity and the enthalpic and entropic contributions to the binding energy.

For guanidine derivatives, these parameters are influenced by factors such as steric hindrance around the guanidine core and the nature of its substituents (alkyl vs. aryl) wwu.edursc.org. Studies on the thermal guanidine metathesis reaction, a process involving the exchange of substituents, have shown that steric congestion can significantly impact both the reaction kinetics and the equilibrium position, which is under thermodynamic control wwu.edursc.org. Although specific studies on Guanidine, (2-phenoxyethoxy)- are lacking, it can be inferred that the phenoxyethoxy group would play a crucial role in its binding kinetics and thermodynamics.

The guanidine moiety is an excellent N-donor ligand capable of coordinating with a wide range of metal ions at.uaresearchgate.netsemanticscholar.orgresearchgate.net. The coordination chemistry of guanidines is diverse, with the ligand able to adopt various coordination modes at.ua. Neutral guanidines typically act as monodentate ligands, binding through the imine nitrogen. However, the introduction of additional donor atoms can lead to bidentate or polydentate coordination at.ua.

The electronic and steric properties of the substituents on the guanidine group can be tailored to modulate the stability and reactivity of the resulting metal complexes semanticscholar.orgresearchgate.net. For Guanidine, (2-phenoxyethoxy)-, the ether oxygen atoms in the phenoxyethoxy side chain could potentially participate in metal coordination, leading to chelate complexes. The delocalization of positive charge within the guanidinium unit upon coordination is a key feature that contributes to the stability of these complexes researchgate.net. The study of such complexes is relevant in fields ranging from bioinorganic chemistry to catalysis researchgate.netsemanticscholar.orgresearchgate.net.

Table 2: Potential Coordination Modes of Guanidine Ligands

| Coordination Mode | Description |

|---|---|

| Monodentate | The guanidine ligand binds to the metal center through a single nitrogen atom, typically the imine nitrogen. |

| Bidentate Chelating | The guanidine ligand binds to the metal center through two donor atoms, forming a ring structure. |

Direct binding assays are experimental techniques used to measure the interaction between a ligand and its target without the need for a functional response. These assays are crucial for identifying and characterizing the molecular targets of a compound. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are commonly employed.

For a novel compound like Guanidine, (2-phenoxyethoxy)-, target identification would be a critical first step. This could involve screening against a panel of known receptors or using unbiased approaches like affinity chromatography or activity-based protein profiling. Once a target is identified, direct binding assays can provide quantitative data on binding affinity (Kd) and stoichiometry nih.gov. For instance, radioligand competition binding assays have been used to determine the affinity of guanidine-containing peptidomimetics for opioid receptors nih.gov.

Computational Approaches to Deciphering Molecular Mechanisms

Computational methods provide invaluable insights into the molecular mechanisms of ligand-target interactions, complementing experimental data and guiding further research.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand binding. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and then using a scoring function to rank them.

For a molecule like Guanidine, (2-phenoxyethoxy)-, molecular docking could be used to predict its binding mode to a hypothesized target. The guanidinium group is known to form strong hydrogen bonds and electrostatic interactions, which would be key drivers of its binding. The phenoxyethoxy group would likely occupy a hydrophobic pocket in the binding site. While no specific docking studies have been published for Guanidine, (2-phenoxyethoxy)-, numerous studies have successfully applied this technique to other guanidine-containing ligands to predict their interactions with various protein targets.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

Molecular Dynamics Simulations for Conformational Ensemble Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For Guanidine, (2-phenoxyethoxy)-, MD simulations would be crucial for understanding its flexibility and the range of shapes, or conformations, it can adopt in different environments, such as in aqueous solution or when approaching a biological target.

By simulating the compound's behavior over nanoseconds or even microseconds, researchers can generate a conformational ensemble, which is a collection of all the likely three-dimensional structures the molecule can assume. This analysis is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of a target protein.

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of Guanidine, (2-phenoxyethoxy)-

| Parameter | Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system. |

| Water Model | TIP3P or SPC/E | Simulates the aqueous solvent environment. |

| System Size | ~50,000 atoms | A representative simulation box with the molecule and solvent. |

| Simulation Time | 100 ns - 1 µs | To adequately sample conformational space. |

| Temperature | 300 K | To simulate physiological conditions. |

| Pressure | 1 atm | To simulate physiological conditions. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic properties of a molecule. These methods can be used to calculate a molecule's electron distribution, molecular orbitals, and electrostatic potential. For Guanidine, (2-phenoxyethoxy)-, these calculations would be instrumental in understanding its intrinsic reactivity and interaction patterns.

Techniques like Density Functional Theory (DFT) can be employed to determine the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. Furthermore, calculating the electrostatic potential surface would reveal the regions of the molecule that are electron-rich (negatively charged) and electron-poor (positively charged), highlighting the likely sites for electrostatic interactions and hydrogen bonding.

Fragment-Based and De Novo Computational Drug Design Methodologies

Should Guanidine, (2-phenoxyethoxy)- be considered as a starting point for drug discovery, computational methodologies like fragment-based drug design (FBDD) and de novo design would be highly relevant.

In FBDD, a library of small chemical fragments is screened for binding to a biological target. If the phenoxyethoxy or the guanidine moiety of the title compound were identified as a "hit," computational methods could be used to grow or link these fragments to design more potent molecules.

De novo design, on the other hand, involves designing a molecule from scratch to fit into a known protein binding site. If a target for Guanidine, (2-phenoxyethoxy)- were identified, these algorithms could be used to design novel molecules that retain the key interaction features of the original compound while optimizing other properties.

Detailed Mechanisms of Protein-Ligand Interactions

Understanding how a molecule like Guanidine, (2-phenoxyethoxy)- interacts with a protein target is fundamental to explaining its biological effects. While no specific protein targets for this compound have been reported, this section outlines the computational approaches used to characterize such interactions.

Identification of Key Amino Acid Residues in Binding Pockets

Once a protein target is identified, molecular docking simulations can predict the preferred binding orientation of Guanidine, (2-phenoxyethoxy)- within the protein's binding pocket. These simulations generate a series of possible binding poses and score them based on their predicted binding affinity.

Analysis of the top-scoring poses would reveal the key amino acid residues that are in close proximity to the ligand. The guanidinium group, with its positive charge, would be expected to interact favorably with negatively charged amino acid residues such as aspartate and glutamate. The phenoxyethoxy group could engage in hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine.

Analysis of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions

Following the identification of key residues, a more detailed analysis of the intermolecular forces stabilizing the protein-ligand complex is necessary. The guanidinium group is a strong hydrogen bond donor and would be expected to form multiple hydrogen bonds with hydrogen bond-accepting groups on the protein, such as the backbone carbonyl oxygens or the side chains of asparagine and glutamine.

Table 2: Potential Intermolecular Interactions of Guanidine, (2-phenoxyethoxy)- with Protein Residues

| Molecular Moiety | Interaction Type | Potential Interacting Amino Acid Residues |

| Guanidinium Group | Hydrogen Bonding | Aspartate, Glutamate, Asparagine, Glutamine, Serine, Threonine, Tyrosine, Main-chain carbonyls |

| Guanidinium Group | Electrostatic (Salt Bridge) | Aspartate, Glutamate |

| Phenyl Ring | Hydrophobic (π-stacking) | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Phenyl Ring | Hydrophobic | Leucine, Isoleucine, Valine, Alanine, Proline |

| Ethoxy Linker | Hydrophobic | Leucine, Isoleucine, Valine, Alanine |

| Ether Oxygen | Hydrogen Bonding (Acceptor) | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

Understanding Induced Fit and Conformational Reorganization Upon Binding

Protein binding sites are not rigid entities. The binding of a ligand can induce conformational changes in the protein, a phenomenon known as "induced fit." Similarly, the ligand itself may adopt a different conformation upon binding than it does in solution.

MD simulations of the protein-ligand complex are the primary tool for studying these dynamic changes. By simulating the complex over time, researchers can observe how the protein and the ligand mutually adapt to optimize their interactions. This can reveal subtle but critical aspects of the binding mechanism that are not apparent from static docking poses.

Advanced Research Methodologies and Future Directions in Guanidine, 2 Phenoxyethoxy Research

High-Throughput Screening (HTS) and Chemical Library Development for Novel Activities